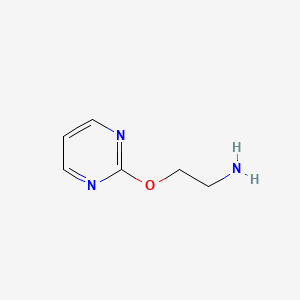

2-(Pyrimidin-2-yloxy)ethan-1-amine

Description

The Pyrimidine (B1678525) Nucleus as a Privileged Scaffold in Heterocyclic Chemistry

The pyrimidine ring system is a six-membered aromatic heterocycle with two nitrogen atoms at positions 1 and 3. acs.orgmdpi.com This structural motif is of fundamental importance in nature, forming the core of the nucleobases cytosine, thymine, and uracil, which are essential components of nucleic acids (DNA and RNA). acs.org The unique electronic properties and the ability of the nitrogen atoms to act as hydrogen bond donors and acceptors make the pyrimidine nucleus a "privileged scaffold." This term describes a molecular framework that can bind to a variety of biological targets, making pyrimidine derivatives a rich source of bioactive compounds with a wide range of pharmacological activities, including anticancer, antiviral, antibacterial, and anti-inflammatory properties. acs.org

Structural Context and Nomenclature of 2-(Pyrimidin-2-yloxy)ethan-1-amine

The compound this compound features a pyrimidine ring connected to an ethan-1-amine side chain through an ether linkage at the C2 position of the pyrimidine. The systematic nomenclature precisely describes this arrangement. The core is the pyrimidine ring, the "yloxy" indicates the ether linkage, "ethan-1-amine" specifies the two-carbon chain with a terminal amine group, and the "2-" prefix indicates the point of attachment to the pyrimidine ring.

Below is a table of identifiers for this compound:

| Identifier | Value |

| IUPAC Name | This compound |

| CAS Number | 1250928-71-2 |

| Molecular Formula | C6H9N3O |

| Molecular Weight | 139.16 g/mol |

Current Research Landscape and Academic Significance of the Compound Class

While specific research on this compound is not extensively documented in publicly available literature, the broader class of 2-substituted pyrimidines is of significant academic and industrial interest. The C2 position of the pyrimidine ring is a common site for modification to explore structure-activity relationships (SAR) in drug discovery programs.

Research has shown that introducing different substituents at the 2-position of the pyrimidine ring can modulate the biological activity of the resulting compounds. For instance, 2-aminopyrimidine (B69317) derivatives are key components in a number of approved drugs, including several kinase inhibitors used in cancer therapy. acs.org The synthesis of 2-alkoxy and 2-aminopyrimidine derivatives is a well-established area of organic chemistry, with various methods developed for their preparation. A common synthetic route involves the nucleophilic substitution of a leaving group, such as a halogen, at the 2-position of the pyrimidine ring.

A plausible and widely used method for synthesizing compounds like this compound is the reaction of 2-chloropyrimidine (B141910) with 2-aminoethanol. In this reaction, the oxygen of the hydroxyl group in 2-aminoethanol acts as a nucleophile, displacing the chloride ion from the pyrimidine ring to form the ether linkage. The reactivity of 2-chloropyrimidine makes it a versatile starting material for the synthesis of a variety of 2-substituted pyrimidines.

Hypothesized Research Trajectories for this compound

Given the limited specific data on this compound, its potential for future research can be hypothesized based on the known properties of related compounds.

Medicinal Chemistry:

Kinase Inhibition: Many pyrimidine-based compounds are known to be kinase inhibitors. The structural features of this compound, particularly the pyrimidine core and the flexible side chain, suggest it could be a scaffold for the design of novel kinase inhibitors for applications in oncology and inflammatory diseases.

Antiviral and Antimicrobial Agents: The pyrimidine nucleus is present in numerous antiviral and antimicrobial drugs. Research into the biological activity of this compound against a panel of viruses and bacteria could be a fruitful area of investigation. The ether and amine functionalities offer sites for further derivatization to optimize activity and selectivity.

Materials Science and Coordination Chemistry:

Metal Ion Chelation: The presence of the pyrimidine ring nitrogens, the ether oxygen, and the terminal amine group makes this compound a potential chelating agent for various metal ions. This could be explored for applications in catalysis, sensing, or the development of novel metal-organic frameworks (MOFs).

Building Block for Supramolecular Chemistry: The ability to form hydrogen bonds and coordinate with metals makes this compound an interesting building block for the construction of more complex supramolecular architectures.

Structure

3D Structure

Properties

Molecular Formula |

C6H9N3O |

|---|---|

Molecular Weight |

139.16 g/mol |

IUPAC Name |

2-pyrimidin-2-yloxyethanamine |

InChI |

InChI=1S/C6H9N3O/c7-2-5-10-6-8-3-1-4-9-6/h1,3-4H,2,5,7H2 |

InChI Key |

OUOPDDNPXZHMDY-UHFFFAOYSA-N |

Canonical SMILES |

C1=CN=C(N=C1)OCCN |

Origin of Product |

United States |

Synthetic Methodologies and Reaction Pathways for 2 Pyrimidin 2 Yloxy Ethan 1 Amine

Strategies for the Construction of the Pyrimidine-Ether Linkage

The formation of the central ether bond connecting the pyrimidine (B1678525) ring and the ethanamine side chain is a critical step in the synthesis of the target molecule. Two primary strategies dominate this transformation: the O-alkylation of a pyrimidin-2-ol precursor and the nucleophilic aromatic substitution on a halogenated pyrimidine.

O-Alkylation Reactions Utilizing Pyrimidin-2-ol Precursors

A well-established method for the formation of aryl ethers, the Williamson ether synthesis, can be effectively applied to the synthesis of 2-(pyrimidin-2-yloxy)ethan-1-amine. This approach involves the deprotonation of pyrimidin-2-ol (which exists in tautomeric equilibrium with pyrimidin-2(1H)-one) to form a more nucleophilic pyrimidinate anion, followed by its reaction with a suitable electrophile bearing the protected ethanamine functionality.

The choice of the alkylating agent is crucial to the success of this strategy. To avoid undesirable side reactions with the free amine, a protected form of 2-aminoethyl halide is typically employed. A common and effective choice is N-(2-bromoethyl)phthalimide. The phthalimide group serves as a robust protecting group for the primary amine, which can be removed in a subsequent step.

The reaction is typically carried out in the presence of a base to facilitate the deprotonation of pyrimidin-2-ol. The choice of base and solvent can influence the regioselectivity of the alkylation (N- vs. O-alkylation).

| Precursor | Alkylating Agent | Base | Solvent | Temperature | Yield |

| Pyrimidin-2-ol | N-(2-bromoethyl)phthalimide | K₂CO₃ | DMF | 80-100 °C | Moderate to Good |

| Pyrimidin-2-ol | N-(2-bromoethyl)phthalimide | NaH | THF | Reflux | Good |

This table represents typical conditions for Williamson ether synthesis and yields may vary based on specific substrate and reaction optimization.

Following the successful O-alkylation to yield N-(2-(pyrimidin-2-yloxy)ethyl)phthalimide, the final step is the deprotection of the phthalimide group to unveil the desired primary amine. This is most commonly achieved by hydrazinolysis, treating the intermediate with hydrazine hydrate in a suitable solvent such as ethanol or methanol. This process results in the formation of the free amine and a phthalhydrazide precipitate, which can be removed by filtration.

Nucleophilic Aromatic Substitution Approaches on Halogenated Pyrimidines

An alternative and widely used strategy for the construction of the pyrimidine-ether linkage is the nucleophilic aromatic substitution (SNA) reaction. This method utilizes an activated pyrimidine ring, typically a 2-halopyrimidine such as 2-chloropyrimidine (B141910), which can readily undergo substitution by a nucleophile.

In this context, the sodium salt of ethanolamine (sodium 2-aminoethoxide) can be used as the nucleophile. The reaction involves the attack of the alkoxide on the electron-deficient C2 position of the pyrimidine ring, leading to the displacement of the halide and the formation of the desired ether linkage.

A critical consideration in this approach is the potential for competing N-alkylation, where the amino group of ethanolamine could act as the nucleophile. To favor O-alkylation, the reaction is typically carried out by first deprotonating the hydroxyl group of ethanolamine with a strong base, such as sodium hydride, to generate the more nucleophilic alkoxide.

| Pyrimidine Substrate | Nucleophile | Base | Solvent | Temperature | Yield |

| 2-Chloropyrimidine | Ethanolamine | NaH | THF/DMF | Room Temp to 80 °C | Moderate |

| 2-Bromopyrimidine | Ethanolamine | K₂CO₃ | Acetonitrile | Reflux | Moderate |

This table illustrates common conditions for nucleophilic aromatic substitution on 2-halopyrimidines. The regioselectivity and yield can be influenced by the specific reactants and conditions.

Formation of the Ethan-1-amine Moiety

The introduction of the ethan-1-amine portion of the molecule can be achieved either after the formation of the pyrimidine-ether bond, as seen in the deprotection step of the Gabriel synthesis, or through dedicated synthetic steps that build the amine functionality onto a pre-existing pyrimidine-ether scaffold.

Reductive Amination of Aldehyde/Ketone Intermediates

Reductive amination is a powerful and versatile method for the synthesis of amines. wikipedia.orgorganic-chemistry.org In the context of synthesizing this compound, this would involve the preparation of an aldehyde intermediate, (pyrimidin-2-yloxy)acetaldehyde. This intermediate can then be reacted with an amine source, such as ammonia (B1221849), to form an imine in situ, which is then reduced to the desired primary amine.

The synthesis of the key aldehyde intermediate could potentially be achieved by the O-alkylation of pyrimidin-2-ol with a protected form of 2-haloacetaldehyde, followed by deprotection. Once the aldehyde is obtained, it can be subjected to reductive amination conditions. A variety of reducing agents can be employed for this transformation, with sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) being common choices due to their selectivity for reducing the iminium ion in the presence of the aldehyde. mdpi.com

| Aldehyde Intermediate | Amine Source | Reducing Agent | Solvent | pH | Yield |

| (pyrimidin-2-yloxy)acetaldehyde | Ammonia | NaBH₃CN | Methanol | 6-7 | Moderate to Good |

| (pyrimidin-2-yloxy)acetaldehyde | NH₄OAc | NaBH₃CN | Methanol | ~7 | Moderate to Good |

This table outlines typical conditions for reductive amination. Yields are dependent on the stability and purity of the aldehyde intermediate.

Amine Coupling Reactions with Ethylene Diamine Analogs

While less direct, it is conceivable to form the target molecule through coupling reactions involving ethylene diamine or its derivatives. This approach is not as commonly reported for this specific structure but represents a potential synthetic route.

Multi-Component Reaction Strategies

Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains portions of all the reactants, offer an efficient approach to complex molecules. While a specific MCR for the direct synthesis of this compound is not prominently described in the literature, the general principles of MCRs could be applied to construct the pyrimidine core and introduce the side chain in a convergent manner. For instance, a Biginelli-type reaction or a related pyrimidine synthesis could potentially be adapted to incorporate a reactant bearing the 2-aminoethoxy moiety. researchgate.net The development of such a reaction would be a novel and highly efficient route to this class of compounds.

Novel Synthetic Route Development and Optimization

Recent advancements in synthetic organic chemistry have paved the way for more efficient and streamlined approaches to molecules like this compound. These developments focus on improving reaction efficiency, reducing the number of synthetic steps, and exploring stereoselective preparations of related chiral derivatives.

One-Pot Synthetic Protocols for Enhanced Efficiency

One-pot synthetic strategies offer significant advantages by minimizing intermediate purification steps, saving time, and reducing solvent waste. For the synthesis of this compound and its analogs, one-pot procedures can be designed to combine multiple reaction steps into a single, continuous process.

One such conceptual one-pot approach could involve the in-situ generation of a reactive pyrimidine intermediate followed by its immediate reaction with ethanolamine. For instance, the activation of a pyrimidinone derivative with a coupling agent could be performed in the same reaction vessel where the subsequent nucleophilic substitution with ethanolamine occurs. dntb.gov.ua This avoids the isolation of potentially unstable intermediates. Microwave-assisted organic synthesis is another technique that can enhance the efficiency of these one-pot reactions by significantly reducing reaction times and often improving yields. nih.govnanobioletters.com

A plausible one-pot synthesis of a related substituted pyrimidine is outlined in the table below, which could be adapted for this compound.

Table 1: Conceptual One-Pot Synthesis of a Substituted Pyrimidine Amine

| Step | Reagents and Conditions | Purpose |

| 1 | 2-Chloropyrimidine, Ethanolamine, Base (e.g., K₂CO₃), Solvent (e.g., DMF) | Nucleophilic aromatic substitution to form the ether linkage. |

| 2 | Reaction proceeds in the same pot | Formation of this compound. |

| 3 | Acidic workup and extraction | Isolation of the final product. |

Stereoselective Synthesis Approaches for Related Chiral Amine Derivatives

While this compound itself is achiral, the synthesis of chiral derivatives, where a stereocenter is introduced in the ethanamine side chain, is of significant interest for various applications. Stereoselective synthesis aims to produce a single enantiomer or diastereomer of a chiral molecule.

Several general strategies for the asymmetric synthesis of chiral amines can be adapted for derivatives of this compound. nih.gov One common approach is the use of chiral catalysts in reactions that create the stereocenter. For example, the asymmetric reduction of a corresponding imine or the asymmetric amination of an alkene precursor could be employed.

Another strategy involves the use of chiral auxiliaries. A chiral auxiliary is a chemical compound that is temporarily incorporated into the synthetic route to guide the formation of a specific stereoisomer. After the desired stereocenter is established, the auxiliary is removed. For instance, a chiral alcohol could be used to form a chiral ether derivative, which then directs the stereoselective introduction of the amine group.

Enzymatic resolutions are also a powerful tool for obtaining enantiomerically pure chiral amines. In this method, a racemic mixture of the amine is treated with an enzyme that selectively reacts with one enantiomer, allowing for the separation of the two.

Table 2: General Approaches for Stereoselective Synthesis of Chiral Amine Derivatives

| Approach | Description | Key Reagents/Components |

| Asymmetric Catalysis | Use of a chiral catalyst to favor the formation of one enantiomer. | Chiral metal complexes (e.g., Rh, Ru, Ir with chiral ligands). |

| Chiral Auxiliaries | Temporary incorporation of a chiral molecule to direct stereochemistry. | Evans auxiliaries, Oppolzer's sultam. |

| Enzymatic Resolution | Selective reaction of one enantiomer in a racemic mixture by an enzyme. | Lipases, acylases. |

Purification and Isolation Techniques in Synthesis

The purification and isolation of this compound from the reaction mixture are critical steps to obtain a product of high purity. The choice of purification method depends on the physical and chemical properties of the compound and the impurities present.

A standard purification protocol often begins with an aqueous workup to remove inorganic salts and water-soluble impurities. This typically involves partitioning the reaction mixture between an organic solvent and an aqueous solution, which may be acidic or basic to facilitate the separation of acidic or basic impurities.

Column chromatography is a widely used technique for the purification of organic compounds. nih.gov For this compound, which is a relatively polar compound, silica gel is a common stationary phase. The mobile phase, or eluent, is typically a mixture of a nonpolar solvent (like hexane or dichloromethane) and a polar solvent (like ethyl acetate or methanol). The polarity of the eluent is gradually increased to elute the desired compound from the column.

Crystallization can be an effective method for purifying solid compounds. This involves dissolving the crude product in a suitable solvent at an elevated temperature and then allowing it to cool slowly. As the solution cools, the solubility of the compound decreases, and it crystallizes out, leaving impurities behind in the solution.

In some cases, distillation under reduced pressure can be used to purify liquid products with sufficiently high boiling points.

The purity of the isolated this compound is typically assessed using analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) . A patent for a related compound reported an HPLC/MS result of [M+H]⁺ 185, confirming the mass of the protonated molecule. google.com

Table 3: Common Purification Techniques for this compound

| Technique | Principle | Application |

| Extraction | Partitioning between immiscible solvents based on solubility. | Initial workup to remove salts and highly polar/nonpolar impurities. |

| Column Chromatography | Separation based on differential adsorption to a stationary phase. | Primary purification method to separate the product from byproducts and unreacted starting materials. |

| Crystallization | Formation of a solid crystalline structure from a solution. | Final purification step for solid products to achieve high purity. |

| Distillation | Separation based on differences in boiling points. | Purification of liquid products. |

Chemical Reactivity and Mechanistic Investigations of 2 Pyrimidin 2 Yloxy Ethan 1 Amine

Reactivity of the Primary Amine Functionality

The terminal primary amine group (-NH₂) is the most prominent nucleophilic and basic center in the molecule. Its reactivity is characterized by the lone pair of electrons on the nitrogen atom, which readily participates in bond formation with various electrophiles.

Nucleophilic Attack Pathways (e.g., Alkylation, Acylation)

The primary amine of 2-(Pyrimidin-2-yloxy)ethan-1-amine is expected to undergo typical nucleophilic substitution reactions with suitable electrophiles.

Alkylation: In reactions with alkyl halides (R-X), the amine acts as a nucleophile in what is generally an SN2-type mechanism. msu.eduyoutube.com This process, however, can be difficult to control. The initial alkylation yields a secondary amine, which is often more nucleophilic than the primary amine from which it was formed. chemguide.co.ukmasterorganicchemistry.com Consequently, the reaction can proceed further to produce a tertiary amine and ultimately a quaternary ammonium (B1175870) salt, resulting in a mixture of products. chemguide.co.uk Using a large excess of the initial amine can favor the formation of the secondary amine.

Acylation: The reaction with acylating agents, such as acyl chlorides or acid anhydrides, is a more controlled and common transformation. The amine attacks the electrophilic carbonyl carbon to form a stable amide linkage. chemguide.co.uk This reaction is typically vigorous and often carried out in the presence of a non-nucleophilic base to neutralize the acidic byproduct (e.g., HCl). msu.edu These reactions are fundamental in synthetic chemistry for building more complex molecular architectures.

| Reaction Type | Electrophile | General Product | Conditions |

|---|---|---|---|

| Alkylation | Alkyl Halide (R-X) | Secondary/Tertiary Amines, Quaternary Ammonium Salt | Heating, often leads to a mixture of products |

| Acylation | Acyl Chloride (R-COCl) | N-substituted Amide | Often violent, requires base to scavenge acid |

| Acylation | Acid Anhydride (R-CO)₂O | N-substituted Amide | Slower than with acyl chlorides, may require heat |

Condensation Reactions with Carbonyl Compounds

Primary amines readily react with aldehydes and ketones in condensation reactions to form imines, also known as Schiff bases. researchgate.net This reaction is typically acid-catalyzed and proceeds via a two-step mechanism.

First, the nucleophilic amine attacks the carbonyl carbon, leading to the formation of a tetrahedral intermediate known as a carbinolamine or hemiaminal. youtube.comyoutube.com This step is reversible. In the presence of acid, the hydroxyl group of the carbinolamine is protonated, converting it into a good leaving group (water). Subsequent elimination of water and deprotonation of the nitrogen results in the formation of a stable C=N double bond, yielding the imine. youtube.com

Research on the reaction between 2-aminopyrimidine (B69317) and various nitrobenzaldehydes has shown that the intermediate hemiaminals can be remarkably stable. nih.gov This stability is attributed to the electronic effects of both the pyrimidine (B1678525) and the substituted phenyl rings, suggesting that the hemiaminal intermediate of this compound could also exhibit notable stability under certain conditions. nih.gov

| Reactant 1 | Reactant 2 (Carbonyl) | Intermediate | Final Product (Schiff Base) |

|---|---|---|---|

| This compound | Aldehyde (R-CHO) | Carbinolamine/Hemiaminal | Imine |

| This compound | Ketone (R₂C=O) | Carbinolamine/Hemiaminal | Imine |

Acid-Base Equilibria and Protonation Studies

The molecule possesses three basic nitrogen atoms: the primary amine and the two nitrogens in the pyrimidine ring. The primary amine is generally the strongest basic site. The nitrogen atoms of the pyrimidine ring are significantly less basic due to the electron-withdrawing nature of the aromatic system, which delocalizes the lone pairs. wikipedia.org The pKa of protonated pyrimidine is 1.23, compared to 5.30 for the more basic pyridine (B92270). wikipedia.org

Therefore, in an acidic medium, protonation is expected to occur first at the primary amino group. Studies on related N'-pyridylformamidines have confirmed that protonation occurs preferentially on the exocyclic nitrogen rather than the ring nitrogen. psu.edu At lower pH values, a second protonation could occur at one of the pyrimidine nitrogens. The precise pKa values would be influenced by the electronic effects of the substituent groups.

| pH Range | Predominant Species | Site of Protonation |

|---|---|---|

| Strongly Basic to Neutral | Neutral Molecule | - |

| Weakly Acidic | Monocation | Primary Amine (-NH₃⁺) |

| Strongly Acidic | Dication | Primary Amine and one Pyrimidine Nitrogen |

Reactions Involving the Pyrimidine Core

The pyrimidine ring is a π-deficient heterocycle, a characteristic that makes its chemistry distinct from that of benzene (B151609). This electron deficiency generally facilitates nucleophilic substitution while making electrophilic substitution more difficult. wikipedia.org

Functionalization of the Pyrimidine Ring System

The substitution pattern of the pyrimidine ring in this compound makes it relatively inert to further substitution. The 2-position is occupied by the alkoxy group, and the remaining positions (4, 5, and 6) are populated by hydrogen atoms.

Nucleophilic Aromatic Substitution (SNAr): This is a key reaction for π-deficient rings like pyrimidine. libretexts.orgchemistrysteps.com However, SNAr reactions typically require a good leaving group (like a halide) and are accelerated by electron-withdrawing activating groups on the ring. libretexts.orgmasterorganicchemistry.com Since the target molecule lacks such features, direct nucleophilic substitution on the pyrimidine ring is unlikely under standard conditions. If, however, a derivative were made with a leaving group at the 4- or 6-position, SNAr reactions with various nucleophiles would become feasible. researchgate.net

Electrophilic Aromatic Substitution: Due to the deactivating effect of the two ring nitrogens, electrophilic substitution on pyrimidine is significantly more difficult than on benzene. wikipedia.org When it does occur, it is most likely at the C-5 position, which is the most electron-rich carbon on the ring. wikipedia.org However, the reaction often requires harsh conditions and may result in low yields. The ether oxygen at the C-2 position is an activating group, but its effect is tempered by the deactivating nature of the ring itself.

Stability and Degradation Mechanisms

The stability of this compound is governed by the robustness of the pyrimidine ring and the ether linkage.

Pyrimidine Ring Degradation: The pyrimidine ring is generally aromatic and stable. However, biological systems and certain chemical conditions can lead to its degradation. The most common catabolic route is a reductive pathway, where the ring is first reduced by enzymes like dihydropyrimidine (B8664642) dehydrogenase. numberanalytics.comcreative-proteomics.comresearchgate.net This reduction breaks the aromaticity and is followed by hydrolytic ring-opening to yield products such as β-alanine, ammonia (B1221849), and CO₂. creative-proteomics.comresearchgate.net

Ether Linkage Stability: The ether bond (C-O-C) connecting the ethanamine side chain to the pyrimidine ring is generally stable. However, like other aryl ethers, it can be cleaved under strongly acidic conditions (e.g., using HBr or HI), which would likely lead to the formation of 2-hydroxypyrimidine (B189755) and 2-bromoethanamine. Some pyrimidine-based nucleosides are known to be unstable in acid, undergoing conversions that render them inactive, highlighting the potential lability of such structures under acidic conditions. nih.gov

Intramolecular Cyclization and Rearrangement Studies of Analogous Compounds

The chemical behavior of this compound is significantly influenced by the potential for intramolecular reactions, where the terminal amine nucleophilically attacks the pyrimidine ring. While direct studies on this specific compound are not extensively documented in publicly available literature, a wealth of information on analogous compounds provides a strong basis for understanding its likely reactivity. These studies primarily revolve around well-established intramolecular rearrangements such as the Smiles and Dimroth rearrangements, as well as intramolecular nucleophilic aromatic substitution (SNAr) reactions.

The propensity for these intramolecular events is dictated by several factors, including the nature of the leaving group on the pyrimidine ring, the length and flexibility of the linking chain, the nucleophilicity of the terminal group, and the presence of activating or deactivating substituents on the pyrimidine ring. wikipedia.orgmanchester.ac.uknih.gov

Intramolecular SNAr Cyclization

In analogous systems where a good leaving group is present on the pyrimidine ring, intramolecular SNAr cyclization is a common pathway. For instance, studies on 4,6-diamino-5-alkoxypyrimidines bearing a terminal amino group on the alkoxy chain have demonstrated the feasibility of intramolecular cyclization. In one such study, the alkylation of a 5-hydroxypyrimidine (B18772) derivative with 3-dimethylamino-1-propyl chloride, followed by reaction with an amine, resulted in an intramolecular SNAr reaction, leading to the formation of a tetrahydrooxazepine ring system. nih.gov This highlights the preference for intramolecular cyclization over intermolecular substitution under certain conditions.

Another relevant example is the intramolecular cyclization of N-(3-aminopropyl) derivatives of pyrimidines. Heating N-(3-aminopropyl)-2-chloropyrimidin-4-amine has been shown to result in the formation of a fused pyrimido[1,2-a]pyrimidine ring system through the nucleophilic attack of the terminal amino group at the C4 position of the pyrimidine ring, with the elimination of an ammonia molecule. nih.gov

The general mechanism for these cyclizations involves the nucleophilic attack of the side-chain amine onto an electrophilic carbon of the pyrimidine ring, leading to the formation of a spirocyclic intermediate (a Meisenheimer complex in the case of SNAr), followed by the expulsion of a leaving group to form the cyclized product. wikipedia.orgmanchester.ac.uk The regioselectivity of the attack (e.g., at C2, C4, or C6) is influenced by the electronic properties of the pyrimidine ring substituents. nih.gov

Table 1: Examples of Intramolecular SNAr Cyclization in Pyrimidine Analogs

| Starting Material | Reaction Conditions | Product | Key Findings | Reference |

|---|---|---|---|---|

| 5-(3-dimethylaminopropoxy)-N-(4-methoxybenzyl)pyrimidin-4-amine | Heating | Demethylated tetrahydrooxazepine derivative | Intramolecular SNAr occurs in preference to intermolecular displacement. | nih.gov |

| N-(3-aminopropyl)-2-chloropyrimidin-4-amine | Heating in ethanol | Pyrimido[1,2-a]pyrimidine derivative | Terminal amino group acts as a nucleophile attacking the C4 position. | nih.gov |

Smiles and Related Rearrangements

The Smiles rearrangement is a well-known intramolecular nucleophilic aromatic substitution where an aryl group migrates from a heteroatom to a nucleophilic center. wikipedia.orgmanchester.ac.uk In the context of this compound analogs, a Smiles-type rearrangement could be envisioned. This would involve the deprotonated amine attacking the C2 position of the pyrimidine ring, leading to a spirocyclic intermediate. Subsequent cleavage of the C-O bond would result in the formation of an N-(pyrimidin-2-yl)ethanolamine derivative.

The feasibility of a Smiles rearrangement is highly dependent on the electronic nature of the pyrimidine ring. The presence of electron-withdrawing groups on the ring activates it towards nucleophilic attack, making the rearrangement more favorable. wikipedia.orgnih.gov While classic Smiles rearrangements often involve arenes, the principle extends to electron-deficient heteroaromatic systems like pyrimidines. manchester.ac.uk

A related transformation is the Truce-Smiles rearrangement, which involves a carbanion as the nucleophile. nih.gov Although not directly applicable to the parent compound, this highlights the versatility of Smiles-type rearrangements.

Table 2: General Features of the Smiles Rearrangement

| Feature | Description | Reference |

|---|---|---|

| Reaction Type | Intramolecular nucleophilic aromatic substitution. | wikipedia.orgmanchester.ac.uk |

| Key Step | Formation of a spirocyclic Meisenheimer-type intermediate. | wikipedia.org |

| Driving Force | Formation of a more stable product, often driven by the relative acidity of the nucleophile and the stability of the leaving group. | manchester.ac.uk |

| Requirement | Activation of the aromatic/heteroaromatic ring by electron-withdrawing groups. | wikipedia.orgnih.gov |

Dimroth Rearrangement

The Dimroth rearrangement is another significant isomerization reaction observed in heterocyclic chemistry, particularly with pyrimidine derivatives. wikipedia.orgnih.gov This rearrangement involves the transposition of endocyclic and exocyclic heteroatoms. wikipedia.org A classic example is the conversion of a 1-alkyl-2-iminopyrimidine to a 2-alkylaminopyrimidine. wikipedia.org

For a compound analogous to this compound, a Dimroth-type rearrangement could potentially occur if the initial product of a Smiles rearrangement, an N-(2-hydroxyethyl)pyrimidin-2-amine, undergoes further transformation. However, the more direct relevance of the Dimroth rearrangement is in the context of related N-substituted pyrimidines. Studies have shown that the rate of the Dimroth rearrangement is influenced by substituents on the pyrimidine ring, with electron-withdrawing groups generally increasing the reaction rate. rsc.org

The mechanism of the Dimroth rearrangement in iminopyrimidines typically involves the addition of water to the C2 position to form a tetrahedral intermediate, followed by ring opening to an amino-aldehyde, and subsequent ring closure to the rearranged product. wikipedia.org

Table 3: Characteristics of the Dimroth Rearrangement in Pyrimidine Systems

| Feature | Description | Reference |

|---|---|---|

| Reaction Type | Isomerization involving transposition of endocyclic and exocyclic heteroatoms. | wikipedia.orgnih.gov |

| Typical Substrates | 1-Alkyl-2-iminopyrimidines and related N-substituted pyrimidines. | wikipedia.org |

| Mechanism | Often involves ring-opening and ring-closure sequences. | wikipedia.orgnih.gov |

| Influence of Substituents | Electron-withdrawing groups on the pyrimidine ring can enhance the rate of rearrangement. | rsc.org |

Advanced Spectroscopic Characterization and Structural Elucidation of 2 Pyrimidin 2 Yloxy Ethan 1 Amine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy is an unparalleled tool for determining the precise arrangement of atoms within a molecule. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, a detailed map of the molecular structure can be constructed.

¹H NMR Spectroscopy for Proton Environments

The ¹H NMR spectrum of 2-(Pyrimidin-2-yloxy)ethan-1-amine is expected to reveal distinct signals for each unique proton environment. The pyrimidine (B1678525) ring protons will likely appear in the aromatic region of the spectrum, typically between δ 6.5 and 9.0 ppm. The chemical shifts will be influenced by the nitrogen atoms within the ring, which are electron-withdrawing and tend to deshield the adjacent protons, shifting their signals downfield. The two protons of the ethoxy chain (-O-CH₂-CH₂-NH₂) will also exhibit characteristic signals. The methylene (B1212753) group attached to the oxygen (-O-CH₂-) is expected to resonate at a higher chemical shift (downfield) compared to the methylene group attached to the amine (-CH₂-NH₂), due to the greater electronegativity of oxygen. The amine protons (-NH₂) may appear as a broad singlet, and their chemical shift can be variable depending on the solvent and concentration.

Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| Pyrimidine H-4, H-6 | Downfield (e.g., ~8.5) | Doublet | ~5 |

| Pyrimidine H-5 | Less Downfield (e.g., ~7.0) | Triplet | ~5 |

| -O-CH₂- | Downfield (e.g., ~4.4) | Triplet | ~5-7 |

| -CH₂-NH₂ | Upfield (e.g., ~3.1) | Triplet | ~5-7 |

| -NH₂ | Variable | Broad Singlet | N/A |

¹³C NMR Spectroscopy for Carbon Skeleton Elucidation

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. Each unique carbon atom will give rise to a distinct signal. The carbon atoms of the pyrimidine ring will resonate in the aromatic region, typically between δ 100 and 170 ppm. The C-2 carbon, being directly attached to the electronegative oxygen and two nitrogen atoms, is expected to be the most downfield of the pyrimidine carbons. The carbons of the ethoxy chain will appear in the aliphatic region, with the carbon atom bonded to the oxygen (-O-CH₂-) resonating at a higher chemical shift than the carbon bonded to the nitrogen (-CH₂-NH₂).

Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-2 (Pyrimidine) | ~165-170 |

| C-4, C-6 (Pyrimidine) | ~155-160 |

| C-5 (Pyrimidine) | ~110-115 |

| -O-CH₂- | ~65-70 |

| -CH₂-NH₂ | ~40-45 |

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

To unambiguously assign the ¹H and ¹³C signals and to confirm the connectivity of the molecule, two-dimensional NMR techniques are indispensable.

COSY (Correlation Spectroscopy): A COSY spectrum would reveal correlations between protons that are coupled to each other, typically through two or three bonds. For this compound, this would show a correlation between the protons of the -O-CH₂- and -CH₂-NH₂ groups, confirming the ethanamine chain. It would also show correlations between the adjacent protons on the pyrimidine ring.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates directly bonded proton and carbon atoms. This would allow for the definitive assignment of each carbon signal based on the already assigned proton signals. For example, the proton signal for the -O-CH₂- group would show a cross-peak with the corresponding carbon signal in the HSQC spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): An HMBC spectrum shows correlations between protons and carbons that are separated by two or three bonds. This is crucial for establishing the connectivity between different parts of the molecule. For instance, an HMBC experiment would be expected to show a correlation between the protons of the -O-CH₂- group and the C-2 carbon of the pyrimidine ring, confirming the ether linkage.

Vibrational Spectroscopy for Functional Group Analysis

Vibrational spectroscopy, including FTIR and Raman techniques, provides valuable information about the functional groups present in a molecule.

Fourier Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum of this compound would exhibit characteristic absorption bands for its functional groups. The N-H stretching vibrations of the primary amine group are expected to appear as two bands in the region of 3300-3500 cm⁻¹. The C-H stretching vibrations of the aromatic pyrimidine ring and the aliphatic ethoxy chain would be observed around 3000-3100 cm⁻¹ and 2850-2960 cm⁻¹, respectively. The C=N and C=C stretching vibrations of the pyrimidine ring would likely appear in the 1400-1600 cm⁻¹ region. A significant C-O stretching vibration for the ether linkage should be present in the 1200-1250 cm⁻¹ range.

Predicted FTIR Data for this compound

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch (amine) | 3300-3500 | Medium |

| C-H Stretch (aromatic) | 3000-3100 | Medium-Weak |

| C-H Stretch (aliphatic) | 2850-2960 | Medium-Strong |

| C=N, C=C Stretch (ring) | 1400-1600 | Medium-Strong |

| C-O Stretch (ether) | 1200-1250 | Strong |

| N-H Bend (amine) | 1590-1650 | Medium |

Raman Spectroscopy for Complementary Vibrational Modes

Raman spectroscopy provides complementary information to FTIR. While polar functional groups often give strong signals in FTIR, non-polar and symmetric vibrations tend to be more intense in Raman spectra. The pyrimidine ring breathing modes would be expected to be prominent in the Raman spectrum. The symmetric C-H stretching vibrations would also be observable.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an indispensable tool for determining the molecular weight and probing the structure of a molecule through its fragmentation patterns. For this compound, with a molecular formula of C₆H₉N₃O, this technique provides definitive confirmation of its mass and offers clues to its connectivity.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is critical for unequivocally determining the elemental composition of a compound through the precise measurement of its mass-to-charge ratio (m/z). While specific experimental HRMS data for this compound is not widely published, the theoretical exact mass of the protonated molecule, [M+H]⁺, can be calculated. This value serves as a benchmark for its identification in complex mixtures or as a confirmation of its synthesis.

Table 1: Theoretical High-Resolution Mass Spectrometry Data for this compound

| Ion Formula | Species | Theoretical m/z |

| C₆H₁₀N₃O⁺ | [M+H]⁺ | 140.08184 |

This precise mass allows for differentiation from other compounds with the same nominal mass but different elemental formulas, ensuring a high degree of confidence in its identification.

Fragmentation Pattern Elucidation

The fragmentation of the molecular ion in a mass spectrometer provides a "fingerprint" of the compound's structure. The fragmentation of this compound is expected to proceed through several predictable pathways, primarily involving the cleavage of the ether linkage and the ethylamine (B1201723) side chain.

The most common fragmentation pathways for aminoalkoxy heterocycles involve alpha-cleavage relative to the amine and ether functionalities, as well as cleavage of the ether bond itself. youtube.com The pyrimidine ring is a stable aromatic system and is expected to remain intact in many of the primary fragmentation steps.

A proposed fragmentation scheme would involve:

Loss of the aminoethyl group: Cleavage of the C-O bond between the pyrimidine ring and the ethoxy chain, leading to a pyrimidin-2-ol fragment.

Cleavage of the ethylamine side chain: Fragmentation at the C-C bond of the side chain.

Formation of an iminium ion: Alpha-cleavage adjacent to the nitrogen of the primary amine is a characteristic fragmentation for amines, leading to a stable resonance-stabilized cation. youtube.com

Table 2: Proposed Mass Spectrometric Fragments of this compound

| Proposed Fragment Structure | Fragment Name | m/z (Nominal) |

| [C₄H₃N₂O]⁺ | Pyrimidin-2-oxy cation | 95 |

| [C₄H₄N₂O]⁺ | Pyrimidin-2-ol cation | 96 |

| [CH₂NH₂]⁺ | Aminomethyl cation | 30 |

| [C₅H₅N₂O]⁺ | Cation from cleavage of ethylamine | 109 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower to higher energy molecular orbitals. The chromophores in this compound are the pyrimidine ring and the non-bonding electrons on the oxygen and nitrogen atoms.

The pyrimidine ring is expected to exhibit π → π* transitions, which are characteristic of aromatic systems. The presence of the ether and amine substituents may cause a slight shift in the absorption maxima compared to unsubstituted pyrimidine. In a study on a different pyrimidine derivative, an absorption maximum (λmax) was observed at 275 nm, which can be attributed to the electronic transitions within the pyrimidine core. nih.gov It is anticipated that this compound would exhibit a similar absorption profile.

Table 3: Expected UV-Vis Absorption Data for this compound

| Chromophore | Expected Transition | Approximate λmax (nm) |

| Pyrimidine Ring | π → π | ~275 |

| Non-bonding electrons (N, O) | n → π | Wavelength may vary |

The n → π* transitions are typically of lower intensity and may be observed as a shoulder on the main absorption band. The exact position and intensity of these bands are dependent on the solvent used for the analysis.

X-ray Diffraction Studies (Single Crystal and Powder) for Solid-State Conformation

Currently, there is no publicly available single crystal or powder X-ray diffraction data for this compound. If such data were to be collected, it would provide invaluable insights into:

The planarity of the pyrimidine ring.

The conformation of the flexible ethanamine side chain.

Intermolecular interactions, such as hydrogen bonding involving the primary amine and the nitrogen atoms of the pyrimidine ring, which would govern the crystal packing.

This information is crucial for understanding the solid-state properties of the compound and for computational modeling studies.

Computational Chemistry and Theoretical Modeling of 2 Pyrimidin 2 Yloxy Ethan 1 Amine

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to elucidating the intrinsic properties of a molecule. These methods, grounded in the principles of quantum mechanics, provide detailed insights into electronic structure, molecular geometry, and reactivity.

Density Functional Theory (DFT) for Electronic Structure and Reactivity Predictions

Density Functional Theory (DFT) has emerged as a powerful and widely used computational tool for investigating the electronic structure of molecules. als-journal.com By approximating the many-body electronic wavefunction with the spatially dependent electron density, DFT offers a balance between computational cost and accuracy. For 2-(Pyrimidin-2-yloxy)ethan-1-amine, DFT calculations, often employing hybrid functionals like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), can be used to determine a variety of electronic properties. ijcce.ac.irmdpi.com

These properties include the distribution of electron density, the molecular electrostatic potential (MEP), and various reactivity descriptors. The MEP map, for instance, would visually identify the electron-rich and electron-poor regions of the molecule, with negative potential likely concentrated around the nitrogen atoms of the pyrimidine (B1678525) ring and the amine group, indicating potential sites for electrophilic attack. Conversely, positive potential would be expected around the hydrogen atoms.

Reactivity descriptors derived from DFT, such as chemical potential (μ), hardness (η), and the electrophilicity index (ω), provide quantitative measures of the molecule's reactivity. These parameters are invaluable for predicting how this compound might interact with other chemical species.

Table 1: Illustrative DFT-Calculated Electronic Properties of this compound

| Property | Description | Hypothetical Value |

| Total Energy | The total electronic energy of the optimized molecule. | -589.123 Hartree |

| Dipole Moment | A measure of the overall polarity of the molecule. | 3.45 Debye |

| Chemical Potential (μ) | The escaping tendency of electrons from a system. | -3.8 eV |

| Chemical Hardness (η) | The resistance to change in electron distribution. | 4.5 eV |

| Electrophilicity Index (ω) | A measure of the energy lowering of a molecule when it accepts electrons. | 1.62 eV |

Note: The values in this table are hypothetical and serve for illustrative purposes, as specific computational results for this exact molecule are not publicly available.

Molecular Geometry Optimization and Conformational Analysis

A crucial first step in any computational study is the optimization of the molecular geometry to find the lowest energy conformation on the potential energy surface. For this compound, this process involves determining the bond lengths, bond angles, and dihedral angles that result in the most stable structure. The flexibility of the ethoxyamine side chain suggests the possibility of multiple low-energy conformers.

Table 2: Hypothetical Optimized Geometric Parameters for a Conformer of this compound

| Parameter | Atoms Involved | Hypothetical Value |

| Bond Length | C2(pyrimidine)-O | 1.35 Å |

| Bond Length | O-C(ethyl) | 1.43 Å |

| Bond Length | C(ethyl)-N | 1.47 Å |

| Bond Angle | C2(pyrimidine)-O-C(ethyl) | 118.5° |

| Dihedral Angle | N(pyrimidine)-C2-O-C(ethyl) | 175.0° |

| Dihedral Angle | O-C(ethyl)-C(ethyl)-N | 65.0° |

Note: The values in this table are hypothetical and serve for illustrative purposes, as specific computational results for this exact molecule are not publicly available.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory simplifies the understanding of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of a molecule. youtube.comyoutube.comwikipedia.org The HOMO is the orbital from which the molecule is most likely to donate electrons, representing its nucleophilic character. The LUMO is the orbital that is most likely to accept electrons, indicating its electrophilic character. researchgate.net

For this compound, the HOMO is expected to have significant contributions from the lone pair electrons of the amine nitrogen and the oxygen atom, as well as the π-system of the pyrimidine ring. The LUMO is likely to be distributed primarily over the electron-deficient pyrimidine ring. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter that provides insight into the molecule's chemical stability and reactivity. A smaller gap generally suggests higher reactivity.

Table 3: Hypothetical Frontier Molecular Orbital Energies for this compound

| Orbital | Energy (eV) | Description |

| HOMO | -6.1 | Highest Occupied Molecular Orbital |

| LUMO | -1.6 | Lowest Unoccupied Molecular Orbital |

| HOMO-LUMO Gap | 4.5 | Energy difference between HOMO and LUMO |

Note: The values in this table are hypothetical and serve for illustrative purposes, as specific computational results for this exact molecule are not publicly available.

Molecular Dynamics Simulations for Conformational Landscape and Interactions

While quantum chemical calculations provide a static picture of a molecule at its energy minimum, molecular dynamics (MD) simulations offer a dynamic view of its behavior over time. mdpi.com MD simulations solve Newton's equations of motion for the atoms in a system, allowing for the exploration of the conformational landscape and the study of intermolecular interactions.

For this compound, MD simulations can be employed to understand the flexibility of the side chain and the different conformations it can adopt in various environments, such as in a solvent or interacting with a surface. These simulations can reveal the time-averaged distribution of dihedral angles and the probabilities of different conformational states. Furthermore, by simulating the molecule in the presence of other molecules (e.g., water), one can study the nature and dynamics of intermolecular interactions, such as hydrogen bonding between the amine group or pyrimidine nitrogens and the surrounding solvent molecules.

In Silico Prediction of Spectroscopic Parameters

Computational methods can also be used to predict various spectroscopic properties of this compound, which can aid in the interpretation of experimental spectra. For instance, by calculating the second derivatives of the energy with respect to the atomic coordinates, one can simulate the infrared (IR) and Raman spectra. The calculated vibrational frequencies and intensities can be compared with experimental data to confirm the molecular structure.

Similarly, Time-Dependent Density Functional Theory (TD-DFT) can be used to predict the electronic absorption spectrum (UV-Vis) by calculating the energies and oscillator strengths of electronic transitions. ijcce.ac.ir Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can also be computed using methods like the Gauge-Including Atomic Orbital (GIAO) approach, providing valuable information for structural elucidation. acs.orgnih.gov

Quantitative Structure-Activity Relationship (QSAR) Methodological Development

Quantitative Structure-Activity Relationship (QSAR) models are mathematical equations that relate the chemical structure of a series of compounds to a particular property or activity. nih.gov The development of a robust QSAR model relies on the calculation of a wide range of molecular descriptors that encode the structural, electronic, and physicochemical features of the molecules.

For a class of compounds that includes this compound, the initial stage of QSAR development would involve the generation of a diverse set of descriptors. These can include constitutional descriptors (e.g., molecular weight, atom counts), topological descriptors (e.g., connectivity indices), geometric descriptors (e.g., molecular surface area, volume), and quantum chemical descriptors (e.g., HOMO/LUMO energies, dipole moment).

The process of QSAR methodological development focuses on selecting the most relevant descriptors and using statistical methods, such as multiple linear regression or machine learning algorithms, to build a predictive model. The goal is to establish a statistically significant relationship between the chosen descriptors and the property of interest, without necessarily focusing on a specific biological endpoint. This foundational work is crucial for the future application of the model in virtual screening and the rational design of new compounds with desired properties. mdpi.com

Pharmacophore Modeling for Ligand Design Principles (Excluding specific biological outcomes)

Pharmacophore modeling serves as a cornerstone in computational chemistry for the rational design of novel ligands. This approach identifies the essential three-dimensional arrangement of chemical features necessary for a molecule to interact with a specific target. For derivatives of the pyrimidine scaffold, including compounds structurally related to this compound, pharmacophore models provide crucial insights into the key molecular interactions that govern ligand recognition. These models are instrumental in guiding the design of new chemical entities with potentially enhanced affinity and selectivity, independent of their specific biological effects.

The development of a pharmacophore model for ligands based on the this compound framework involves the identification of common chemical features that are critical for molecular interactions. These features are defined by the spatial arrangement of functionalities such as hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic rings.

Based on the analysis of structurally related pyrimidine derivatives, a putative pharmacophore model for this compound can be proposed. The pyrimidine ring itself is a key feature, often acting as a hydrogen bond acceptor and participating in aromatic interactions. researchgate.net The ether oxygen in the ethoxy side chain introduces a potential hydrogen bond acceptor site, while the terminal amine group is a primary hydrogen bond donor. The ethyl linker provides a degree of conformational flexibility, allowing the molecule to adopt various spatial arrangements to fit into a binding pocket.

Studies on related pyrimidine structures, such as 2-phenylpyrimidine (B3000279) analogues and other substituted pyrimidine derivatives, have consistently highlighted the importance of these fundamental features in ligand design. nih.govnih.gov For instance, in a study on 2-phenylpyrimidine analogues, a five-point pharmacophore model was developed that included hydrogen bond acceptors and aromatic features. nih.gov Similarly, research on other complex pyrimidine-containing molecules underscores the recurring role of hydrogen bonding and hydrophobic interactions in defining their pharmacophoric space. nih.govresearchgate.net

The general principles derived from these related studies can be extrapolated to guide the design of novel ligands based on the this compound scaffold. The modification of the pyrimidine ring, the alteration of the linker length, and the substitution on the terminal amine can all be systematically explored to optimize the alignment with a target's pharmacophoric requirements.

To illustrate the key pharmacophoric features that would be considered in the design of ligands based on the this compound structure, the following data table summarizes the essential elements and their potential roles in molecular interactions.

| Pharmacophoric Feature | Structural Origin in this compound | Potential Role in Ligand Interaction |

| Aromatic Ring | Pyrimidine Ring | π-π stacking, hydrophobic interactions |

| Hydrogen Bond Acceptor | Nitrogen atoms of the pyrimidine ring, Ether oxygen | Formation of hydrogen bonds with donor groups on a target |

| Hydrogen Bond Donor | Primary amine group (-NH2) | Formation of hydrogen bonds with acceptor groups on a target |

| Hydrophobic Core | Ethyl linker and parts of the pyrimidine ring | van der Waals interactions, hydrophobic packing |

These features represent the foundational elements for constructing a detailed 3D pharmacophore model, which would further define the precise spatial relationships and distance constraints between them for optimal interaction.

Derivatization, Analogue Synthesis, and Structure Activity Relationship Sar Studies for 2 Pyrimidin 2 Yloxy Ethan 1 Amine Scaffolds

Synthetic Strategies for Modifications on the Ethan-1-amine Chain

The ethan-1-amine side chain of 2-(pyrimidin-2-yloxy)ethan-1-amine is a primary site for derivatization to modulate the compound's properties. Various synthetic strategies can be employed to introduce a wide range of functional groups.

One common approach involves the N-alkylation or N-acylation of the primary amine. This can be achieved through standard reactions with alkyl halides, acyl chlorides, or anhydrides. For instance, reaction with various benzyl (B1604629) halides can introduce different substituents on the phenyl ring, allowing for the exploration of steric and electronic effects on activity. Similarly, acylation with a variety of carboxylic acid derivatives can lead to the formation of amides, which can alter the hydrogen bonding capacity and lipophilicity of the molecule.

Reductive amination is another powerful tool for modifying the amine group. This two-step process, involving the reaction of the primary amine with an aldehyde or ketone to form an imine intermediate, followed by reduction, allows for the introduction of a wide array of substituted alkyl groups. This method is particularly useful for creating secondary and tertiary amines with diverse functionalities.

Furthermore, the ethan-1-amine chain can be extended or constrained. Chain extension can be accomplished by reacting the parent compound with suitable bifunctional reagents. Conversely, the synthesis of cyclic analogues, such as those incorporating the amine into a piperidine (B6355638) or pyrrolidine (B122466) ring, can provide valuable insights into the conformational requirements for biological activity. The synthesis of such constrained analogues often involves multi-step sequences starting from different precursors.

| Modification Type | Reagents and Conditions | Resulting Moiety | Potential Impact on Properties |

| N-Alkylation | Alkyl halide, Base (e.g., K2CO3), Solvent (e.g., DMF) | Secondary or Tertiary Amine | Increased lipophilicity, altered basicity |

| N-Acylation | Acyl chloride or Anhydride, Base (e.g., Et3N), Solvent (e.g., CH2Cl2) | Amide | Modified H-bonding, altered polarity |

| Reductive Amination | Aldehyde or Ketone, Reducing agent (e.g., NaBH4), Solvent (e.g., MeOH) | Substituted Secondary Amine | Introduction of diverse functional groups |

| Cyclization | Dihaloalkanes or other bifunctional reagents | Heterocyclic ring (e.g., piperidine) | Conformational restriction, improved selectivity |

Regioselective Functionalization of the Pyrimidine (B1678525) Ring

The pyrimidine ring offers several positions (C4, C5, and C6) for regioselective functionalization, which is critical for fine-tuning the electronic properties and interaction with biological targets. The inherent electronic nature of the pyrimidine ring, with its electron-deficient character, dictates the feasibility of various substitution reactions.

Nucleophilic Aromatic Substitution (SNAr) is a key strategy for modifying the pyrimidine ring, especially when it is activated by leaving groups such as halogens. For instance, starting from a 2-chloro or 2,4-dichloropyrimidine (B19661) precursor, the ether linkage at C2 can be installed, followed by regioselective substitution at other positions. The C4 position is generally more susceptible to nucleophilic attack than the C2 position in 2,4-dichloropyrimidines.

Metal-catalyzed cross-coupling reactions , such as Suzuki, Stille, and Buchwald-Hartwig reactions, are powerful methods for introducing carbon-carbon and carbon-heteroatom bonds at specific positions of the pyrimidine ring. These reactions typically require a halogenated pyrimidine precursor and provide access to a wide variety of aryl, heteroaryl, and alkyl substituents.

More direct methods, such as C-H functionalization , are emerging as efficient ways to modify the pyrimidine ring without the need for pre-installed leaving groups. These reactions, often catalyzed by transition metals like palladium or rhodium, can enable the direct introduction of functional groups at specific C-H bonds, offering a more atom-economical approach.

| Position | Reaction Type | Typical Reagents | Introduced Group |

| C4/C6 | Nucleophilic Aromatic Substitution (SNAr) | Amines, Alcohols, Thiols | -NR2, -OR, -SR |

| C5 | Halogenation | N-Bromosuccinimide (NBS), N-Chlorosuccinimide (NCS) | -Br, -Cl |

| C4/C5/C6 | Suzuki Coupling | Arylboronic acid, Pd catalyst, Base | Aryl group |

| C4/C5/C6 | Buchwald-Hartwig Amination | Amine, Pd catalyst, Ligand, Base | Amino group |

Investigation of Substituent Effects on Chemical Properties and Reactivity

The introduction of different substituents on both the pyrimidine ring and the ethan-1-amine chain significantly influences the chemical properties and reactivity of the this compound scaffold.

Electronic Effects: Electron-donating groups (EDGs) like alkyl or alkoxy groups on the pyrimidine ring increase the electron density of the ring, which can affect its reactivity towards electrophiles and its pKa. Conversely, electron-withdrawing groups (EWGs) such as nitro or cyano groups decrease the electron density, making the ring more susceptible to nucleophilic attack and lowering the pKa of the pyrimidine nitrogens. These electronic modifications can also influence the acidity of the N-H bond on the ethanamine side chain.

The interplay of these substituent effects is crucial for modulating properties such as solubility, lipophilicity (logP), and metabolic stability, all of which are critical for the development of drug-like molecules. nih.gov

Stereochemical Considerations in Derivative Design

When modifications to the this compound scaffold introduce chiral centers, stereochemistry becomes a critical aspect of derivative design. A chiral center can be introduced, for example, by adding a substituent to the carbon of the ethan-1-amine chain or by using a chiral group for N-alkylation.

The different stereoisomers (enantiomers or diastereomers) of a chiral molecule can exhibit significantly different biological activities, potencies, and metabolic profiles. This is because biological macromolecules, such as enzymes and receptors, are themselves chiral and can interact differently with each stereoisomer.

Therefore, it is often necessary to synthesize and evaluate individual stereoisomers to identify the one with the optimal therapeutic profile. This can be achieved through stereoselective synthesis, using chiral starting materials, chiral catalysts, or chiral auxiliaries. Alternatively, a racemic mixture can be synthesized and then resolved into its individual enantiomers using techniques like chiral chromatography.

| Modification | Introduced Chirality | Potential Implication | Synthetic Approach |

| Substitution on ethanamine carbon | Chiral center on the side chain | Different binding affinities of enantiomers | Asymmetric synthesis, Chiral resolution |

| N-alkylation with a chiral group | Diastereomers | Varied pharmacological profiles | Use of enantiomerically pure alkylating agents |

Exploration of Bioisosteric Replacements

Bioisosteric replacement is a powerful strategy in drug design where a part of a molecule is replaced by another group with similar physical or chemical properties, with the aim of improving the compound's biological activity, selectivity, or pharmacokinetic properties. nih.gov For the this compound scaffold, several bioisosteric replacements can be envisioned.

Pyrimidine Ring Bioisosteres: The pyrimidine ring can be replaced by other heterocyclic systems to explore different hydrogen bonding patterns and electronic distributions. Potential bioisosteres include other diazines (e.g., pyridazine, pyrazine), triazines, or even bicyclic systems like purines or pyrido[2,3-d]pyrimidines. nih.gov The choice of bioisostere will depend on the desired changes in properties. For example, replacing the pyrimidine with a pyridine (B92270) ring would alter the number and position of hydrogen bond acceptors.

Ethan-1-amine Chain Bioisosteres: The ethan-1-amine side chain can also be replaced with various bioisosteres. The ether oxygen could be substituted with a sulfur atom (thioether) or a methylene (B1212753) group (alkyl chain) to modulate lipophilicity and conformational flexibility. The terminal amine group can be replaced with other polar functional groups like a hydroxyl group or a small amide to alter its hydrogen bonding capabilities.

In Vitro and Mechanistic Investigations of Biological Activities of 2 Pyrimidin 2 Yloxy Ethan 1 Amine and Its Derivatives

In Vitro Antimicrobial Efficacy Assessment

The antimicrobial potential of pyrimidine (B1678525) derivatives has been extensively investigated against a variety of pathogenic microorganisms, including bacteria, fungi, and viruses. ijpsjournal.com

Antibacterial Activity Against Specific Strains (e.g., Gram-positive, Gram-negative)

Derivatives of pyrimidine have demonstrated notable antibacterial efficacy against both Gram-positive and Gram-negative bacteria. Studies have shown that specific structural modifications, such as the introduction of electron-withdrawing groups like chlorine, can enhance the antibacterial effects. nih.gov For instance, certain 4-(substituted phenyl)-6-(4-nitrophenyl)pyrimidin-2-amine derivatives have shown significant activity against Staphylococcus aureus, Escherichia coli, and Bacillus subtilis. nih.govresearchgate.net Thieno[2,3-d]pyrimidinedione derivatives, another class of related compounds, have displayed potent activity against multi-drug resistant Gram-positive organisms, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE), with Minimum Inhibitory Concentration (MIC) values ranging from 2–16 mg/L. nih.gov However, their activity against Gram-negative strains was found to be weaker. nih.gov

Other synthesized pyrimidine derivatives have also been tested against a panel of bacteria. For example, some novel pyrimidine analogs showed strong antimicrobial effects against Staphylococcus aureus, Bacillus subtilis (Gram-positive), and Escherichia coli (Gram-negative). ijprems.com The antibacterial activity is often quantified by the MIC, which represents the lowest concentration of the compound that inhibits visible bacterial growth.

| Derivative Class | Bacterial Strain | MIC (µM/ml or mg/L) | Source |

| 4-(substituted phenyl)-6-(4-nitrophenyl) pyrimidin-2-amine | S. aureus, B. subtilis, E. coli, P. aeruginosa, S. enterica | Good to Significant Activity | researchgate.net |

| Thieno[2,3-d]pyrimidinediones | Gram-positive (MRSA, VRSA, VISA, VRE) | 2–16 mg/L | nih.gov |

| Thieno[2,3-d]pyrimidinediones | Gram-negative | 16 to >32 mg/L | nih.gov |

| Pyrimidine analogs (3a, 3b, 3d, 4a-d, 9c, 10b) | S. aureus, B. subtilis, E. coli | Strong Antimicrobial Effects | ijprems.com |

| Hybrid sulfaguanidine (B1682504) moieties | B. subtilis | 4.69 to 22.9 µM | nih.gov |

| Hybrid sulfaguanidine moieties | S. aureus | 5.64 to 77.38 µM | nih.gov |

| Hybrid sulfaguanidine moieties | E. coli | 2.33 to 156.47 µM | nih.gov |

| Hybrid sulfaguanidine moieties | P. aeruginosa | 13.40 to 137.43 µM | nih.gov |

Antifungal Activity Against Fungal Pathogens

The antifungal properties of pyrimidine derivatives are also well-documented. These compounds have been evaluated against various plant and human fungal pathogens. nih.govnih.gov For instance, a series of novel pyrimidine derivatives containing an amide moiety was synthesized and tested against Botryosphaeria dothidea, Phomopsis sp., and Botrytis cinerea. nih.govresearchgate.net One derivative, 5-bromo-2-fluoro-N-(3-((2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)oxy)phenyl)benzamide (compound 5o), showed excellent activity against Phomopsis sp. with an EC₅₀ value of 10.5 µg/ml, which was superior to the commercial fungicide Pyrimethanil (EC₅₀ of 32.1 µg/ml). nih.govresearchgate.net

Similarly, other synthesized pyrimidine derivatives have demonstrated significant activity against fungal strains like Candida albicans and Aspergillus niger. ijprems.comresearchgate.net The introduction of a bromine atom to the structure was noted to improve activity against A. niger. nih.gov Another study found that pyrimidinamine derivatives containing a pyridin-2-yloxy moiety exhibited potent fungicidal activity against pathogens like Puccinia sorghi and Erysiphe graminis. researchgate.net

| Derivative Class | Fungal Pathogen | Efficacy (EC₅₀ or Inhibition Rate) | Source |

| Pyrimidine-Amide Derivative (5o) | Phomopsis sp. | EC₅₀ = 10.5 µg/ml | nih.govresearchgate.net |

| Pyrimidine-Amide Derivative (5f) | Phomopsis sp. | 100% inhibition at 50 µg/ml | nih.govresearchgate.net |

| Pyrimidinamine Derivative (T18) | Puccinia sorghi | EC₅₀ = 0.93 mg/L | researchgate.net |

| Pyrimidinamine Derivative (T18) | Erysiphe graminis | EC₅₀ = 1.24 mg/L | researchgate.net |

| Pyrimidinamine Derivative (9) | Cucumber Downy Mildew | EC₅₀ = 0.19 mg/L | researchgate.net |

| Pyrimidine analogs (3a, 3b, 3d, 4a-d, 9c, 10b) | C. albicans, A. flavus | Strong Antimicrobial Effects | ijprems.com |

Antiviral Activity in Cell Culture Models

The antiviral potential of pyrimidine derivatives has been explored in various cell culture models. nih.gov For example, certain 2-thiopyrimidine-5-carbonitrile derivatives have shown promising activity against Bovine Viral Diarrhea Virus (BVDV), a surrogate model for Hepatitis C virus. ekb.eg Another study synthesized methylenecyclopropane (B1220202) analogues of nucleosides, where the guanine (B1146940) Z-isomer (5b) was particularly effective against human and murine cytomegalovirus (HCMV and MCMV) with EC₅₀ values between 0.27-0.49 µM and no cytotoxicity. nih.gov The cytosine analogue (5c) was moderately effective, while the adenine (B156593) Z-isomer (5a) was less potent. nih.gov

Furthermore, 1-(2-Deoxy-beta-D-ribofuranosyl)-5-(methylmercapto)-2-pyrimidinone (1b) was found to inhibit Herpes simplex virus type 1 (HSV-1) and type 2 (HSV-2) by 98% and 97%, respectively, at non-toxic concentrations in human HeLa cells. nih.gov This antiviral action is attributed to its greater binding affinity for the virus-specific thymidine (B127349) kinase. nih.gov

| Derivative Class | Virus | Cell Model | Efficacy (EC₅₀ or Inhibition %) | Source |

| 2-Thiopyrimidine-5-carbonitrile (2, 7a, 7c) | Bovine Viral Diarrhea Virus (BVDV) | Not Specified | Promising Activity | ekb.eg |

| Guanine Z-isomer (5b) | HCMV, MCMV | Not Specified | EC₅₀ = 0.27-0.49 µM | nih.gov |

| Adenine Z-isomer (5a) | HCMV, MCMV | Not Specified | EC₅₀ = 3.6-11.7 µM | nih.gov |

| 1-(2-Deoxy-beta-D-ribofuranosyl)-5-(methylmercapto)-2-pyrimidinone (1b) | HSV-1 | HeLa cells | 98% inhibition | nih.gov |

| 1-(2-Deoxy-beta-D-ribofuranosyl)-5-(methylmercapto)-2-pyrimidinone (1b) | HSV-2 | HeLa cells | 97% inhibition | nih.gov |

In Vitro Anti-Inflammatory Modulatory Effects

Beyond their antimicrobial properties, pyrimidine derivatives have been investigated for their ability to modulate inflammatory responses. These investigations often focus on their capacity to inhibit key enzymes in the inflammatory cascade and to affect inflammatory pathways in cell-based models.

Enzyme Inhibition Assays (e.g., COX-1/COX-2, Phosphodiesterases)

A significant mechanism of anti-inflammatory action is the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible isoform COX-2, which is upregulated during inflammation. nih.gov Several studies have demonstrated that pyrimidine derivatives can act as selective COX-2 inhibitors. nih.govnih.gov In one study, a series of pyrimidine derivatives (L1-L4) were tested for their ability to inhibit COX-1 and COX-2. nih.govnih.gov Compounds L1 and L2 showed high selectivity for COX-2, with performance comparable to or better than established nonsteroidal anti-inflammatory drugs (NSAIDs) like meloxicam (B1676189) and piroxicam. nih.govnih.gov

Another study synthesized thirteen compounds, including N-hydroxyurea and urea (B33335) derivatives, designed as dual inhibitors of COX-2 and 5-lipoxygenase (5-LOX), another key enzyme in the arachidonic acid inflammatory pathway. nih.gov Several of these compounds proved to be effective dual inhibitors with good selectivity for COX-2 over COX-1. nih.gov For instance, none of the dual inhibitors reached 50% inhibition of COX-1 at a concentration of 100 µM, indicating weak inhibition and thus favorable selectivity. nih.gov

| Derivative Class | Enzyme Target | IC₅₀ (µM) | Selectivity (COX-2/COX-1) | Source |

| Pyrimidine Derivative (L1) | COX-2 | High Selectivity | Comparable to Meloxicam | nih.govnih.gov |

| Pyrimidine Derivative (L2) | COX-2 | High Selectivity | Comparable to Meloxicam | nih.govnih.gov |

| N-hydroxyurea derivative (2) | COX-2 | 0.09 ± 0.01 | High | nih.gov |

| N-hydroxyurea derivative (2) | 5-LOX | 0.38 ± 0.02 | N/A | nih.gov |

| N-hydroxyurea derivative (3) | COX-2 | 0.20 ± 0.02 | High | nih.gov |

| N-hydroxyurea derivative (3) | 5-LOX | 0.45 ± 0.03 | N/A | nih.gov |

Cell-Based Inflammatory Pathway Studies

The anti-inflammatory effects of pyrimidine derivatives have been further elucidated through cell-based assays. These studies often use immune cells, such as monocytes or macrophages, stimulated with inflammatory agents like lipopolysaccharide (LPS) to mimic an inflammatory state.

For example, the pyrimidine derivatives L1 and L2, which showed selective COX-2 inhibition, also demonstrated a dose-dependent inhibition of the growth of LPS-stimulated human monocytic THP-1 cells. nih.govnih.gov Furthermore, these compounds were found to reduce the levels of reactive oxygen species (ROS) in this inflammatory model, indicating additional antioxidant properties that can contribute to their anti-inflammatory profile. nih.govnih.gov

In another study, a diamine-PEGylated derivative of oleanolic acid (OADP) was investigated in LPS-stimulated RAW 264.7 macrophage cells. nih.gov The results from Western blot analysis indicated that OADP inhibited the expression of pro-inflammatory cytokines such as TNF-α and IL-1β, as well as the enzymes iNOS and COX-2. nih.gov This was achieved by blocking the production of p-IκBα, a key step in the activation of the NF-κB inflammatory pathway. nih.gov

These cell-based studies provide crucial insights into the molecular mechanisms underlying the anti-inflammatory effects of these compounds, confirming that their activity extends beyond simple enzyme inhibition to the modulation of complex cellular signaling pathways.

In Vitro Antioxidant Properties Assessment

The antioxidant potential of pyrimidine derivatives is an area of active investigation, with studies exploring their ability to neutralize harmful reactive oxygen species (ROS).

There is no specific information available in the reviewed literature regarding the radical scavenging activity of 2-(Pyrimidin-2-yloxy)ethan-1-amine. However, numerous studies have evaluated other pyrimidine derivatives for their ability to scavenge free radicals, often using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay.

In one study, a series of novel pyrimidine derivatives were synthesized and evaluated for their antioxidant activity. While some compounds showed moderate to low reducing activity in the DPPH assay, their efficacy was generally less than the standard antioxidant, nordihydroguaiaretic acid (NDGA). nih.gov Another study on pyrimidine acrylamides also reported limited reducing activity in the DPPH assay for most of the synthesized compounds. mdpi.com Conversely, some pyrimidine derivatives have demonstrated significant antioxidant properties. For instance, certain pyrimidine derivatives have shown potent scavenging activity, which is attributed to their chemical structure. nih.gov

A study on hydroxypyridinone derivatives, which share some structural similarities with pyrimidines, found that a phenolic compound scavenged DPPH radicals more effectively than the well-known antioxidant Trolox at the same concentration. researchgate.net This suggests that the presence of specific functional groups can significantly influence the radical scavenging capacity of these heterocyclic compounds.

Table 1: DPPH Radical Scavenging Activity of Selected Pyrimidine Derivatives

| Compound/Derivative | Assay Concentration | % Inhibition / IC50 | Reference |

| Pyrimidine Derivatives (General) | 100 µM | Low to Moderate | nih.gov |

| Pyrimidine Acrylamides | Not specified | 2-25% | mdpi.com |

| Hydroxypyridinone Derivative (7l) | 1 µM | 41.48% | researchgate.net |

| Trolox (Standard) | 1 µM | 11.89% | researchgate.net |

Note: This table presents data for various pyrimidine derivatives and related compounds, not specifically for this compound.

Information regarding the anti-lipid peroxidation activity of this compound is not available in the current literature. However, studies on other pyrimidine derivatives have shown promising results in this area.